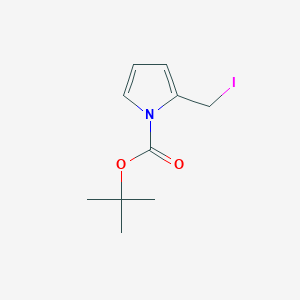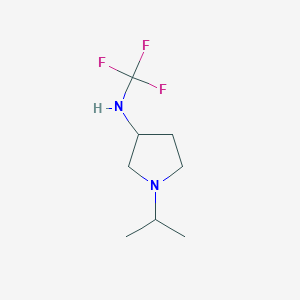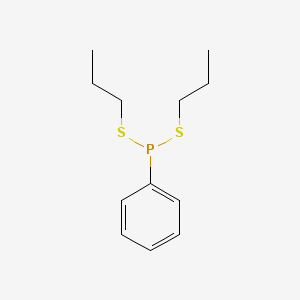
Arsine, chlorodi(2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorodi(2-furyl)arsine typically involves the reaction of 2-furylmagnesium bromide with trichloroarsine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-FurylMgBr+AsCl3→Chlorodi(2-furyl)arsine+MgBrCl
Industrial Production Methods
Industrial production of chlorodi(2-furyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The purification of the product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorodi(2-furyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Arsenic trioxide (As2O3) and other arsenic oxides.
Reduction: Arsine (AsH3) and its derivatives.
Substitution: Various substituted arsines depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorodi(2-furyl)arsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity are ongoing.
Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
Mécanisme D'action
The mechanism by which chlorodi(2-furyl)arsine exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different reactivity and toxicity profiles.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Diethylarsine (As(C2H5)2H): Another organoarsenic compound with two ethyl groups.
Uniqueness
Chlorodi(2-furyl)arsine is unique due to the presence of furan rings, which impart specific electronic and steric properties
Propriétés
Numéro CAS |
64049-08-7 |
|---|---|
Formule moléculaire |
C8H6AsClO2 |
Poids moléculaire |
244.50 g/mol |
Nom IUPAC |
chloro-bis(furan-2-yl)arsane |
InChI |
InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
Clé InChI |
CBHQCIIFSGSSEP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)[As](C2=CC=CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


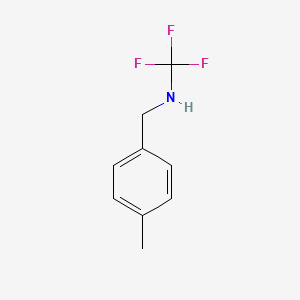
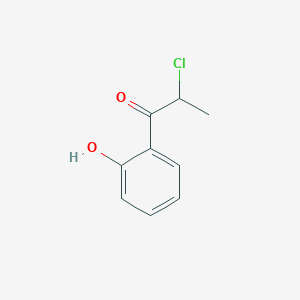
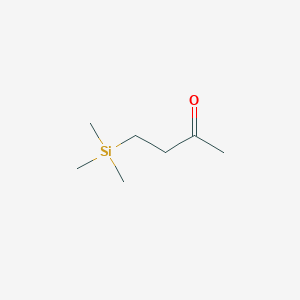
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)


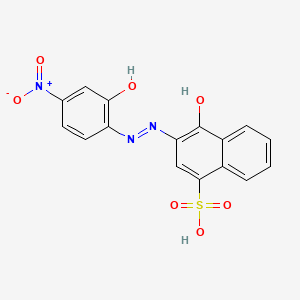
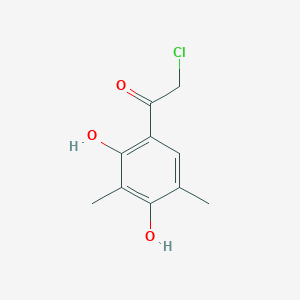
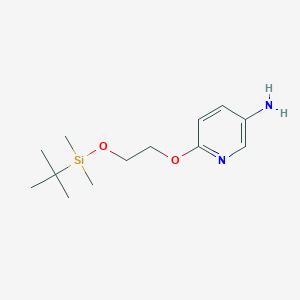
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
